4-Chloro-2-(cyclopentyloxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346707-00-3 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-chloro-2-cyclopentyloxypyridine |
InChI |
InChI=1S/C10H12ClNO/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI Key |
JERKVGYGVUJAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 4 Chloro 2 Cyclopentyloxy Pyridine
Reactivity Profile of the Pyridine (B92270) Nucleus and Halogen Substituent
The pyridine ring in 4-Chloro-2-(cyclopentyloxy)pyridine is an electron-deficient aromatic system. This is due to the nitrogen atom's strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, which polarizes the ring and makes the carbon atoms, particularly at the 2, 4, and 6 positions, susceptible to nucleophilic attack. stackexchange.com The presence of a chlorine atom at the 4-position further enhances this electron deficiency, making it a good leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring, amplified by the chloro-substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. stackexchange.com In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product. This pathway is distinct from SN1 and SN2 reactions, which are generally not favored for aryl halides. stackexchange.com A variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates, providing a versatile route to a range of 4-substituted-2-(cyclopentyloxy)pyridines.
Organometallic Reactions (e.g., Reactions with Lithium Magnesates, Grignard Reagents)
Organometallic reagents can be employed to form new carbon-carbon bonds at the 4-position of the pyridine ring. While ether-free alkylmagnesium halides (Grignard reagents) and alkyllithium compounds typically react with pyridine to form 2-alkylpyridines, the presence of free metals can promote 4-alkylation. rsc.org This suggests that reactions involving Grignard reagents with this compound could potentially lead to the formation of 4-alkyl-2-(cyclopentyloxy)pyridines. The reaction likely proceeds through an intermediate formed by electron transfer from the free metal to the pyridine derivative. rsc.org
Transformations Involving the Cyclopentyloxy Moiety
The cyclopentyloxy group at the 2-position is generally stable. However, under certain conditions, it can be cleaved. For instance, treatment with strong acids could potentially lead to the formation of the corresponding 2-hydroxypyridine (B17775) derivative. The ether linkage might also be susceptible to cleavage under harsh reductive or oxidative conditions, though specific literature on the reactivity of the cyclopentyloxy group in this particular molecule is limited.
Synthesis of Advanced Derivatives and Analogs
The reactivity of this compound allows for its use as a scaffold in the synthesis of more complex molecules with potential applications in various fields of chemical research.
Strategic Functional Group Interconversions
The chloro group at the 4-position is a key handle for a variety of functional group interconversions. For example, it can be converted to other functional groups through nucleophilic substitution as previously discussed. Additionally, it can be transformed into other functionalities. For instance, catalytic reduction could replace the chlorine with a hydrogen atom, yielding 2-(cyclopentyloxy)pyridine.
Cross-Coupling Reactions for Extended Molecular Architectures
The chlorine atom on the pyridine ring is a suitable handle for various transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Table 1: Examples of Cross-Coupling Reactions
| Reaction Type | Catalyst/Reagents | Potential Product |
| Suzuki Coupling | Palladium catalyst, boronic acid/ester | 4-Aryl/heteroaryl-2-(cyclopentyloxy)pyridine |
| Stille Coupling | Palladium catalyst, organotin reagent | 4-Alkenyl/aryl-2-(cyclopentyloxy)pyridine |
| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne | 4-Alkynyl-2-(cyclopentyloxy)pyridine |
| Buchwald-Hartwig Amination | Palladium catalyst, amine | 4-Amino-2-(cyclopentyloxy)pyridine |
| Nickel-Catalyzed Cross-Electrophile Coupling | Nickel catalyst, alkyl bromide | 4-Alkyl-2-(cyclopentyloxy)pyridine |
These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents at the 4-position. For example, nickel-catalyzed cross-electrophile coupling has been successfully used for the alkylation of 2-chloropyridines with alkyl bromides. nih.gov Similarly, pyridine-pyridine cross-coupling reactions have been developed, which could potentially be adapted to synthesize bipyridine structures from this compound. nih.gov
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Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-Chloro-2-(cyclopentyloxy)pyridine in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be established.
While specific experimental data for this compound is not widely available in published literature, the expected spectral features can be predicted based on the analysis of structurally similar compounds, such as 2-chloropyridine, 4-chloropyridine (B1293800), and various cyclopentyloxy derivatives.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopentyloxy group.
Pyridine Ring Protons: The disubstituted pyridine ring has three aromatic protons. Their expected chemical shifts are influenced by the electron-withdrawing chlorine atom at position 4 and the electron-donating cyclopentyloxy group at position 2.
The proton at position 6 (H-6) is adjacent to the nitrogen and would likely appear furthest downfield, as a doublet.
The proton at position 5 (H-5) would be a doublet of doublets, coupled to both H-6 and H-3.
The proton at position 3 (H-3) would appear as a doublet.
Cyclopentyloxy Group Protons: The cyclopentyl group protons will show more complex patterns.
The single proton on the carbon directly attached to the ether oxygen (CH-O) is expected to be the most downfield of this group, appearing as a multiplet.
The remaining eight protons on the four methylene (B1212753) (CH₂) groups of the cyclopentyl ring would appear as overlapping multiplets in the upfield, aliphatic region of the spectrum.
A summary of predicted ¹H NMR chemical shifts is provided in the table below.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-6 (Pyridine) | ~8.0 - 8.2 | d |
| H-5 (Pyridine) | ~6.8 - 7.0 | dd |
| H-3 (Pyridine) | ~6.7 - 6.9 | d |
| O-CH (Cyclopentyl) | ~5.2 - 5.5 | m |
| -CH₂- (Cyclopentyl) | ~1.5 - 2.0 | m |
d = doublet, dd = doublet of doublets, m = multiplet
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three unique carbon environments in the cyclopentyloxy group (C-O, and two sets of CH₂ carbons).
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are significantly affected by the substituents.
The carbon atom bonded to the oxygen (C-2) would be the most downfield signal in the spectrum.
The carbon atom bonded to the chlorine (C-4) would also be significantly downfield.
The remaining three carbons (C-3, C-5, C-6) would appear at intermediate chemical shifts.
Cyclopentyloxy Group Carbons:
The carbon atom of the C-O ether linkage would be observed in the range of 70-80 ppm.
The other two sets of methylene carbons would appear in the typical aliphatic region.
The table below outlines the predicted chemical shifts for the carbon atoms.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (Pyridine) | ~163 - 165 |
| C-4 (Pyridine) | ~150 - 152 |
| C-6 (Pyridine) | ~148 - 150 |
| C-5 (Pyridine) | ~110 - 112 |
| C-3 (Pyridine) | ~105 - 107 |
| C-O (Cyclopentyl) | ~75 - 80 |
| C-β (Cyclopentyl) | ~30 - 35 |
| C-γ (Cyclopentyl) | ~23 - 26 |
While no specific data is available for this compound, advanced NMR techniques would be instrumental for unambiguous structural confirmation.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity between H-5, H-6, and H-3 on the pyridine ring, and within the cyclopentyl group. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
Solid-State NMR: This technique could be used to study the compound in its crystalline form, providing information about molecular packing and conformation in the solid state.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the compound. The molecular formula for this compound is C₁₀H₁₂ClNO, with a molecular weight of approximately 197.66 g/mol .
The mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of chlorine: a prominent M+2 peak with about one-third the intensity of the M⁺ peak, characteristic of a molecule containing a single chlorine atom.
Common fragmentation pathways would likely involve the loss of the cyclopentyloxy group, the cyclopentyl group as a radical, or the chlorine atom.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the chemical formula. For C₁₀H₁₂ClNO, the calculated exact mass of the monoisotopic molecular ion [M]⁺ is 197.06074 Da. An experimental HRMS value matching this calculated mass would provide definitive proof of the compound's elemental formula.
Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. google.com This technique is ideal for separating the compound from a reaction mixture and confirming its identity and purity. google.com The GC would provide a retention time specific to the compound under the given conditions, and the MS detector would generate a mass spectrum for that peak, which could be compared against a library or analyzed for its characteristic molecular ion and fragmentation pattern. google.comnist.gov
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is pivotal for identifying the functional groups present in this compound and probing its molecular structure.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of its key functional groups.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the substituted pyridine ring, the C-Cl bond, the C-O-C ether linkage, and the cyclopentyl group. Analysis of related pyridine compounds provides a basis for these assignments. For instance, the IR spectrum of pyridine itself shows characteristic ring stretching vibrations. nist.gov The presence of substituents modifies these vibrations. The C-Cl stretching vibration is also a key diagnostic feature. Furthermore, the asymmetric and symmetric stretching of the C-O-C ether bond and the C-H stretching and bending vibrations of the cyclopentyl ring are expected in their characteristic regions.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference/Note |
| Cyclopentyl Group | C-H Stretch (aliphatic) | 2960 - 2850 | Characteristic for sp³ C-H bonds. |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 | Typical for aromatic heterocyclic rings. researchgate.net |
| Cyclopentyl Group | CH₂ Scissoring | ~1465 | Standard for aliphatic CH₂ groups. |
| Pyridine Ring | Ring Breathing/Skeletal | 1400 - 1000 | Complex vibrations characteristic of the substituted ring. |
| Ether Linkage | C-O-C Asymmetric Stretch | 1260 - 1200 | Strong band, characteristic for aryl-alkyl ethers. |
| Ether Linkage | C-O-C Symmetric Stretch | ~1040 | Often a strong, distinct peak. |
| C-Cl Bond | C-Cl Stretch | 850 - 550 | The exact position is influenced by the aromatic ring. |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source, where shifts in the energy of the scattered photons correspond to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.
For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the pyridine ring and the C-Cl bond. Studies on pyridine and its derivatives show that the ring breathing modes are very intense in the Raman spectrum. researchgate.netnih.gov The positions of these bands are sensitive to the nature and position of substituents. acs.org The C-O-C ether linkage and the aliphatic cyclopentyl group would also produce characteristic, albeit generally weaker, signals.
Table 3: Expected Characteristic Raman Shifts for this compound
| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Reference/Note |
| Pyridine Ring | Ring Breathing Mode | ~1030 and ~990 | Strong, characteristic bands for substituted pyridines. researchgate.net |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1550 | Corresponds to ring stretching vibrations. |
| Ether Linkage | C-O-C Stretch | 1250 - 1000 | Generally weaker than pyridine ring modes. |
| C-Cl Bond | C-Cl Stretch | 850 - 550 | Often a strong band in the Raman spectrum. |
| Cyclopentyl Group | C-H Stretch | 3000 - 2850 | Aliphatic C-H stretching region. |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. libretexts.org This data is used to confirm the empirical formula, and when combined with molecular weight information from mass spectrometry, it validates the molecular formula. For a pure sample of this compound (C₁₀H₁₂ClNO), the theoretical elemental composition can be calculated with high precision. An experimentally determined composition that matches these theoretical values provides strong evidence of the compound's purity and stoichiometric identity.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 120.11 | 56.74% |
| Hydrogen | H | 1.008 | 12.096 | 5.71% |
| Chlorine | Cl | 35.453 | 35.453 | 16.75% |
| Nitrogen | N | 14.007 | 14.007 | 6.62% |
| Oxygen | O | 15.999 | 15.999 | 7.56% |
| Total | 211.665 | 100.00% |
Chromatographic Methods for Separation, Purification, and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from starting materials, by-products, and other impurities, as well as for the critical assessment of its final purity.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity of non-volatile organic compounds like this compound. The technique's high resolution, sensitivity, and reproducibility make it ideal for quality control. researchgate.net
A reverse-phase HPLC (RP-HPLC) method is typically employed for pyridine derivatives. researchgate.net In this setup, the compound is separated on a non-polar stationary phase (like C18) using a polar mobile phase. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram, often detected using a Diode Array Detector (DAD) or UV detector.
Table 5: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Condition | Rationale/Reference |
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic molecules. sielc.com |
| Mobile Phase | Isocratic or Gradient; Acetonitrile:Water | Common eluent system for pyridine derivatives. researchgate.net |
| Detector | Diode Array Detector (DAD) or UV-Vis | Pyridine ring provides strong UV absorbance for sensitive detection. |
| Detection Wavelength | ~270 nm | Expected λmax for a substituted chloropyridine. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. lgcstandards.com |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | To ensure reproducible retention times. |
Gas Chromatography (GC)
Gas chromatography (GC) serves as a fundamental analytical technique for assessing the purity of volatile and thermally stable compounds such as this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for qualitative identification, while the peak area provides quantitative information regarding its abundance and, consequently, the purity of the sample.
For pyridine derivatives, GC analysis is a well-established method for quality control. In the case of this compound, a typical GC analysis would involve injecting a solution of the compound into the chromatograph. The compound would then be vaporized and carried by an inert gas, such as helium or nitrogen, through a capillary column. The choice of the stationary phase is critical for achieving optimal separation from any potential impurities, which might include starting materials, byproducts, or degradation products.
While specific experimental data for the GC analysis of this compound is not extensively documented in publicly available literature, a representative set of parameters can be extrapolated from methods used for similar chlorinated pyridine compounds. These are presented in the table below for illustrative purposes.
Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Chlorinated Pyridine Derivatives
| Parameter | Value |
| Column Type | Capillary Column (e.g., DB-5, HP-5MS) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C |
The resulting chromatogram would ideally show a single major peak corresponding to this compound, with any other peaks indicating the presence of impurities. Integration of the peak areas allows for the calculation of the relative purity of the compound. For unequivocal identification of the main peak and any impurities, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method, as it provides mass spectra that can be used for structural confirmation.
Advanced Preparative Chromatography Techniques (e.g., pH-Zone-Refining Counter-Current Chromatography)
For the isolation and purification of this compound on a preparative scale, advanced liquid chromatography techniques are employed. Among these, pH-zone-refining counter-current chromatography (CCC) is a particularly powerful method for separating ionizable compounds like pyridine derivatives. nih.govcapes.gov.br
pH-zone-refining CCC is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thus avoiding irreversible adsorption of the sample. The separation is based on the pKa (acid dissociation constant) and the hydrophobicity of the analytes. nih.gov In this method, a two-phase solvent system is utilized. For the separation of a basic compound like this compound, a retainer acid is added to the stationary phase to retain the compound in the column. Subsequently, an eluter base is introduced into the mobile phase to displace the compound from the stationary phase. nih.gov
This process creates distinct pH zones within the column, and the analytes migrate to the zone where the pH is close to their pKa value, leading to their separation into highly concentrated, rectangular elution bands with sharp boundaries. capes.gov.br This technique is highly efficient for the purification of target compounds from complex mixtures, yielding high purity and recovery.
The selection of an appropriate two-phase solvent system is crucial for a successful separation. A common system for pyridine derivatives is a mixture of methyl tert-butyl ether (MTBE) and water. The choice of the retainer acid and eluter base is dependent on the pKa of the target compound.
Table 2: Illustrative Parameters for pH-Zone-Refining Counter-Current Chromatography
| Parameter | Description |
| Apparatus | High-Speed Counter-Current Chromatograph |
| Solvent System | e.g., Methyl tert-butyl ether (MTBE) / Water |
| Stationary Phase | Organic phase containing a retainer acid (e.g., trifluoroacetic acid - TFA) |
| Mobile Phase | Aqueous phase containing an eluter base (e.g., ammonia (B1221849) or triethylamine) |
| Mode of Operation | Head to tail elution |
| Sample Loading | Dissolved in a portion of the stationary or mobile phase |
| Detection | UV-Vis detector at a suitable wavelength |
The application of pH-zone-refining CCC allows for the efficient purification of this compound from reaction mixtures, separating it from unreacted starting materials, isomers, and other byproducts, which is often a challenge for traditional chromatographic methods. The resulting pure fraction can then be collected for further use in research and development.
Computational and Theoretical Investigations of 4 Chloro 2 Cyclopentyloxy Pyridine
Quantum Chemical Approaches for Electronic Structure and Molecular Properties
Quantum chemical methods are instrumental in providing a detailed picture of the electronic and molecular properties of 4-Chloro-2-(cyclopentyloxy)pyridine. These theoretical calculations offer insights that complement experimental findings.
Density Functional Theory (DFT) Calculations and Related Methodologies
Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of molecules like this compound. By utilizing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry and predict key parameters. ijcrt.orgresearchgate.net For instance, in a study on a related chloropyridine derivative, DFT calculations were used to determine bond lengths and angles, which were then compared with experimental X-ray diffraction data. researchgate.net These computational approaches allow for the exploration of molecular properties that may be difficult to measure experimentally. ijcrt.org
The choice of the DFT functional and basis set is critical for achieving accurate results. ijcrt.org For example, the B3LYP functional is often chosen for its balance of accuracy and computational cost in predicting molecular geometries and vibrational frequencies. ijcrt.orgmdpi.com Dispersion corrections, such as the D3 correction, are also incorporated into DFT methods (e.g., B3LYP-D3, PBE0-D3, and ωB97X-D) to better account for non-covalent interactions, which are crucial for understanding the behavior of molecular systems. mdpi.com
Analysis of Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and predicting its reactivity. libretexts.orgresearchgate.net These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.netyoutube.com Typically, red areas indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. researchgate.netyoutube.com
For pyridine-containing molecules, the nitrogen atom generally exhibits a region of negative potential, making it a likely site for interaction with electrophiles. researchgate.net The analysis of MEP maps can provide insights into how this compound might interact with other molecules or biological targets. libretexts.orgsav.sk These maps are generated from the calculated wavefunctions obtained through methods like DFT. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ijcrt.orgresearchgate.net A smaller gap suggests higher reactivity. researchgate.net
For aromatic compounds like pyridine (B92270) derivatives, the HOMO and LUMO are often π-orbitals. wikipedia.orgimperial.ac.uk The distribution of these orbitals across the molecule determines which atoms are most involved in electron donation and acceptance. FMO analysis, often performed in conjunction with DFT calculations, helps in understanding the electronic transitions and reactivity patterns of this compound. researchgate.netresearchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, exploring its conformational flexibility and interactions with its environment.
Conformational Analysis and Energy Landscapes
The presence of the flexible cyclopentyloxy group in this compound necessitates a thorough conformational analysis to identify the most stable three-dimensional structures. Computational methods can be used to explore the potential energy surface of the molecule, revealing various low-energy conformers. mdpi.com By calculating the relative energies of different conformations, researchers can determine the most probable shapes the molecule will adopt. mdpi.com This information is critical as the conformation of a molecule can significantly influence its physical and chemical properties. For related flexible molecules, computational studies have shown that different conformers can have significantly different stabilities, with energy differences of several kcal/mol. mdpi.com
Theoretical Insights into Reaction Mechanisms and Selectivity
Computational chemistry provides a powerful lens for examining the reaction mechanisms involving this compound, particularly its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is inherently activated towards attack by nucleophiles. The presence of a chlorine atom at the 4-position and a cyclopentyloxy group at the 2-position introduces further electronic and steric factors that dictate the molecule's reactivity and the selectivity of its reactions.
Theoretical studies on analogous 4-chloropyridine (B1293800) systems reveal that the SNAr mechanism is the predominant pathway for substitution reactions. stackexchange.comvaia.com This mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.
The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect (-I and -M), which delocalizes the negative charge of the Meisenheimer intermediate, thereby stabilizing it. stackexchange.com This stabilization is most effective when the attack occurs at the positions ortho or para to the nitrogen atom. In the case of this compound, the chlorine atom is at the para position (position 4), which is highly activated towards nucleophilic attack.
DFT calculations on similar substituted pyridines have been used to determine key parameters that govern reactivity, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the distribution of electrostatic potential. rsc.orgnih.gov A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. For this compound, it is expected that the carbon atom bonded to the chlorine atom (C4) would possess a significantly positive partial charge and a large LUMO coefficient, making it the primary site for nucleophilic substitution.
The table below illustrates a hypothetical comparison of calculated reactivity descriptors for different positions on the pyridine ring of this compound, based on general principles observed in related compounds.
| Position | Substituent | Expected Partial Charge | Expected LUMO Coefficient | Predicted Reactivity towards Nucleophiles |
|---|---|---|---|---|
| C2 | -O-Cyclopentyl | Slightly Positive | Moderate | Low |
| C3 | -H | Slightly Negative | Low | Very Low |
| C4 | -Cl | Highly Positive | High | High |
| C5 | -H | Slightly Negative | Low | Very Low |
| C6 | -H | Slightly Positive | Moderate | Low |
The selectivity of reactions can also be influenced by steric hindrance from the bulky cyclopentyloxy group at the 2-position. While the primary site of attack is expected to be the C4 position, the approach of a nucleophile to the C2 or C6 positions would be sterically hindered. Computational modeling can quantify the activation energy barriers for nucleophilic attack at different positions, providing a more precise prediction of selectivity.
Application of Theoretical Chemistry in Rational Design and Property Prediction
Theoretical chemistry is an indispensable tool in the rational design of novel molecules based on the this compound scaffold and for the in silico prediction of their physicochemical and biological properties. nih.govnih.gov By understanding the structure-property relationships at a molecular level, chemists can design new derivatives with enhanced activity, selectivity, or improved pharmacokinetic profiles.
One of the key applications is in the design of potential enzyme inhibitors or receptor ligands. If this compound is identified as a hit in a drug discovery campaign, computational methods can be used to design analogues with improved binding affinity. Molecular docking studies, for instance, can simulate the binding of the molecule and its derivatives within the active site of a target protein. nih.gov These simulations provide insights into the crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
For example, a hypothetical docking study might reveal that the cyclopentyloxy group fits into a hydrophobic pocket of the target protein, while the pyridine nitrogen acts as a hydrogen bond acceptor. With this knowledge, new analogues could be designed by modifying the cyclopentyloxy group to better fill the hydrophobic pocket or by introducing additional functional groups to form new interactions.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating a range of molecular descriptors for this compound and its analogues, a predictive model can be built. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
The following table provides examples of molecular descriptors that can be calculated for this compound and used in QSAR models.
| Descriptor Type | Descriptor Example | Predicted Property Influence |
|---|---|---|
| Electronic | Dipole Moment | Solubility, Binding Affinity |
| Electronic | HOMO/LUMO Energies | Reactivity, Stability |
| Steric | Molecular Volume | Binding Specificity, Accessibility to Active Site |
| Steric | Surface Area | Solvation, Transport Properties |
| Hydrophobic | logP | Membrane Permeability, Bioavailability |
Furthermore, computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov For this compound, in silico models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolic degradation. These predictions help in prioritizing the synthesis of new compounds and reducing the likelihood of late-stage failures in drug development.
Advanced Research Applications and Future Directions in Pyridine Ether Chemistry
Role in Advanced Materials Science and Engineering
The intrinsic electronic properties and structural versatility of the pyridine (B92270) ether scaffold make it a prime candidate for the development of next-generation materials. The ability to systematically modify the pyridine ring and the ether substituent allows for the fine-tuning of material properties for specific applications.
Development of Functional Materials (e.g., potential in optical or electronic applications)
Pyridine derivatives are integral to the creation of functional organic materials, particularly in the realm of optoelectronics. Research has demonstrated that integrating pyridine units into larger molecular frameworks can yield materials with excellent charge-transporting capabilities. For instance, pyrene-pyridine integrated systems have been successfully developed as hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs). nih.govacs.org In these systems, the pyridine moiety acts as an electron-accepting unit and its functionalization, for example with halogen atoms, can tune the material's carrier mobility and improve device performance. nih.govacs.org
Specifically, pyrene-appended pyridine derivatives have shown suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV) for efficient hole injection in OLEDs and have been used to create devices with high external quantum efficiencies (EQE) and luminance. nih.govacs.org One study reported a device using a brominated pyrene-pyridine HTM that achieved a maximum luminance of 17,300 cd/m² and an EQE of 9%. nih.govacs.org Another class of sky-blue emitters for OLEDs, pyrenylpyridines, have also been synthesized, with one derivative, 2,4,6-tri(1-pyrenyl)pyridine, demonstrating a maximum EQE of 6% in a nondoped device. acs.org
The electronic structure of poly(pyridine-2,5-diyl) has been investigated, revealing insights into the carbon and nitrogen contributions to its molecular orbitals, which is crucial for designing new conductive polymers. arxiv.orgresearchgate.net Furthermore, the optical properties of pyridine and its derivatives are a key area of study. The absorption spectrum of pyridine includes transitions in the ultraviolet range, and these properties can be significantly altered by substitution or adsorption onto other molecules like polycyclic aromatic hydrocarbons (PAHs), leading to potential applications in nanoplasmonics. wikipedia.orgrsc.org The potential of 4-Chloro-2-(cyclopentyloxy)pyridine lies in its ability to be incorporated into such systems. The cyclopentyloxy group can enhance solubility and influence morphology, while the chlorine atom provides a reactive site for further functionalization, allowing it to serve as a foundational component in novel OLED materials or other electronic devices. researchgate.net
Table 1: Performance of Pyridine-Based Materials in OLEDs
| Pyridine Derivative Type | Role in OLED | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates |
|---|---|---|---|---|
| Pyrene-Pyridine (Py-Br) | Hole-Transporting Material | 17,300 | 9 | Not Specified |
| 2,4,6-tri(1-pyrenyl)pyridine | Emissive Layer | Not Specified | 6 | (0.18, 0.34) |
| Isomeric Pyridine ETMs | Electron-Transport Material | >100 cd/m² | >14.0 | Not Specified |
| Hetero-arylated Pyridines | Hole-Transport Material | Not Applicable (HOD) | Not Applicable (HOD) | Not Applicable |
Precursors for Polymer and Supramolecular Architectures
The structure of This compound is well-suited for its use as a monomer in polymerization reactions and as a building block for complex supramolecular assemblies. The reactive chlorine atom is an ideal handle for nucleophilic substitution reactions, enabling the synthesis of poly(pyridine ether)s.
Supramolecular chemistry leverages non-covalent interactions to build organized, higher-order structures. Pyridine derivatives are excellent candidates for this "bottom-up" approach due to their ability to participate in hydrogen bonding, metal coordination, and π-π stacking interactions. rsc.org For example, pyridine-containing macrocycles have been shown to self-assemble with metal ions and form complex structures like nanotubes. nih.gov The self-assembly of pyridine derivatives with crown ethers has also been studied, demonstrating how intermolecular forces can be used to control crystal packing. rsc.org Furthermore, pyridine-2,6-diimine-linked macrocycles can cooperatively self-assemble into mechanically robust nanotubes under mild acidic conditions. nih.gov The This compound molecule, with its potential for both covalent polymerization and participation in non-covalent interactions through its nitrogen atom and ether linkage, represents a promising precursor for creating novel, functional polymeric and supramolecular materials.
Methodological Advancements in Organic Synthesis
The efficient and sustainable synthesis of complex molecules like This compound and its derivatives is crucial for their application in research and industry. Modern synthetic methodologies are increasingly focused on improving scalability, efficiency, and environmental friendliness.
Implementation of Continuous Flow Chemistry for Scalability and Efficiency
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. nih.gov The synthesis of various pyridine derivatives has been successfully adapted to flow reactor systems. nih.govillinois.eduorganic-chemistry.orgnih.gov
For example, the synthesis of pyridinium (B92312) salts has been optimized using continuous flow setups coupled with Bayesian optimization for rapid reaction development. nih.govescholarship.org This approach allows for the efficient exploration of reaction parameters to maximize yield and other objectives. The quaternization of poly(4-vinylpyridine) in a flow system demonstrates the extension of this technology to the synthesis of functional materials. nih.govescholarship.org Given the successful application of flow chemistry to a variety of pyridine syntheses, it is highly probable that the production of This compound and its subsequent derivatization could be significantly improved by adopting continuous flow methodologies. This would enable safer handling of reagents, precise control over reaction conditions, and a more streamlined path to large-scale production for materials science applications.
Integration of Green Chemistry Principles in Synthetic Strategies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net There is a strong and growing interest in developing green synthetic routes to pyridine derivatives due to their widespread use. nih.govnih.govresearchgate.net
Key strategies in the green synthesis of pyridines include the use of multicomponent reactions, which can dramatically increase efficiency by forming several bonds in a single operation. nih.govresearchgate.netacs.org For instance, a one-pot, four-component reaction under microwave irradiation has been developed for synthesizing novel pyridine derivatives in excellent yields (82-94%) with short reaction times (2-7 minutes). nih.govresearchgate.netacs.org This method highlights the benefits of microwave-assisted synthesis, a recognized green chemistry tool. nih.govresearchgate.netacs.org Other green approaches involve using environmentally benign solvents, employing recyclable catalysts, and designing solvent-free reaction conditions. nih.govresearchgate.net The synthesis of This compound could be made more sustainable by incorporating these principles, for example, by developing a one-pot synthesis or utilizing greener solvent systems and catalytic methods to minimize waste and environmental impact.
Development of Chemical Probes and Tools for Fundamental Research
The unique properties of the pyridine nucleus make it a valuable scaffold for the design of chemical probes and tools to investigate complex biological and chemical systems. nih.govacs.org These tools can be used for a variety of purposes, including sensing, imaging, and elucidating molecular mechanisms.
This compound can serve as a core intermediate in the synthesis of such probes. The chlorine atom offers a convenient point for modification, allowing for the attachment of reporter groups like fluorophores or affinity tags such as biotin. nih.gov The pyridine ring itself can be part of a fluorophore system or act as a ligand for metal complexes designed for specific sensing applications.
For example, a pyridine-biquinoline derivative has been developed as a fluorescent sensor for pyrophosphate and hydrogen sulfide (B99878) in aqueous solutions and living cells. acs.org In another instance, a diversity-oriented synthesis of complex pyridines led to the discovery of a potent inhibitor of the neuregulin/ErbB4 signaling pathway, a pathway implicated in diseases like breast cancer and schizophrenia. nih.gov This highlights how libraries of pyridine derivatives can be screened to identify valuable biological probes. Azacrown ethers containing pyridine units have also been synthesized for the chelation of bismuth radioisotopes, demonstrating their potential in radiopharmaceutical applications. researchgate.net By functionalizing This compound with appropriate moieties, it is possible to create novel chemical probes for studying biological processes, diagnosing diseases, or tracking chemical reactions in real-time.
Broader Scientific Impact and Emerging Research Areas
The chemical compound this compound, a substituted pyridine ether, serves as a significant building block in modern organic synthesis and medicinal chemistry. Its structural features—a pyridine ring, a chlorine atom, and a cyclopentyloxy group—provide a versatile scaffold for developing complex molecules with diverse applications. The pyridine nucleus is a ubiquitous feature in many biologically active compounds, including vitamins and coenzymes. nih.gov The strategic placement of substituents, such as the chloro and ether groups in this compound, allows for regioselective modifications, making it a valuable intermediate. nih.govgoogle.com
The broader scientific impact of pyridine ethers like this compound is rooted in their utility as pharmacophores, which are molecular features responsible for a drug's pharmacological activity. nih.gov The pyridine ring's poor basicity often enhances the water solubility of potential drug molecules. nih.govresearchgate.netnih.gov This has led to the discovery of numerous therapeutic agents. nih.gov The chlorine atom at the 4-position is particularly important as it provides a reactive site for cross-coupling reactions, such as the Suzuki coupling, enabling the construction of more complex molecular architectures. nih.gov This reactivity is fundamental to creating libraries of compounds for high-throughput screening in drug discovery.
Emerging research is increasingly focused on leveraging the unique properties of functionalized pyridines for novel applications. One major area is the development of new therapeutic agents to combat multidrug-resistant (MDR) pathogens, a growing threat to public health. nih.govnih.gov Scientists are exploring new pyridine derivatives as potential antibacterial agents, with some showing promise against resistant strains like MRSA. nih.govresearchgate.net The development of innovative, pyridine-based drugs is considered a critical priority in medicine. nih.gov
Another burgeoning research front is the application of pyridine derivatives in materials science and catalysis. nih.gov Their unique electronic properties and ability to act as ligands for organometallic compounds make them suitable for use in functional nanomaterials and asymmetric catalysis. nih.gov Furthermore, recent breakthroughs in synthetic methodology, such as photocatalyst-free C4-functionalization and skeletal editing that can transmute a pyridine ring into a benzene (B151609) ring, are opening up unprecedented possibilities for molecular design. rsc.orgorganic-chemistry.org These advanced techniques allow for the direct installation of a wide variety of functional groups, expanding the chemical space accessible from pyridine-based precursors. rsc.org
The future of pyridine ether chemistry, exemplified by intermediates like this compound, points toward the creation of highly specialized molecules. Research into cytochrome P450 inhibitors, which often contain pyridine ether structures, is one such specialized area. nih.gov As synthetic methods become more sophisticated, the ability to fine-tune the electronic and steric properties of these compounds will lead to the development of more potent and selective drugs, advanced materials, and efficient catalysts. rsc.orgacs.org The continued exploration of pyridine scaffolds is expected to yield next-generation therapeutics and technologies with significant societal impact. nih.govnih.gov
Detailed Research Findings: Reactivity of Substituted Pyridines
The table below outlines various synthetic transformations involving substituted pyridines, illustrating the versatility of this class of compounds in chemical synthesis. These examples highlight different reaction types and the broad functional group tolerance, which are key to their role as building blocks in medicinal and materials chemistry.
| Starting Material Type | Reaction Type | Product Type | Key Features |
| Pyridine N-oxides | Grignard Addition / Acetic Anhydride | 2-Substituted Pyridines | Good yields for introducing alkyl or aryl groups at the C2 position. organic-chemistry.org |
| 4-Nitropyridine-N-oxides | Reaction with Ethyl Chloroformate & Trimethylsilyl Cyanide | 4-Chloro-2-cyanopyridines | A direct method to introduce both chloro and cyano functionalities. researchgate.net |
| 4-Hydroxypyridines | Conversion to Pyridyl Nonaflates followed by Suzuki Coupling | Bipyridine Derivatives | Enables palladium-catalyzed C-C bond formation. nih.gov |
| Iodo-substituted Quinolines | Palladium-catalyzed Alkylation (Catellani reaction) | 2,3,4-Trisubstituted Quinolines | Allows for the introduction of multiple, diverse functional groups. nih.gov |
| 1,4-Dihydropyridines | Photoinduced Single-Electron Transfer | C4-Functionalized Pyridines | A photocatalyst-free method for adding alkyl, acyl, and carbamoyl (B1232498) radicals. organic-chemistry.org |
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-(cyclopentyloxy)pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution, where the hydroxyl group of cyclopentanol reacts with a chlorinated pyridine derivative. For example, in analogous syntheses (e.g., 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridine), reaction conditions include:
- Temperature : 40–60°C to balance reactivity and side-product formation.
- Catalyst : Potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group.
- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.
- Purification : Recrystallization from ethyl acetate/petroleum ether (5:1) improves purity .
- Yield Optimization : Excess cyclopentanol (1.5–2.0 eq) and prolonged reaction time (8–12 h) improve conversion .
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm).
- ¹³C NMR : Chlorine-substituted carbons resonate at δ 120–140 ppm.
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 213.66 g/mol for a related compound, C₁₂H₁₀ClN) .
- Elemental Analysis : Confirm %C, %H, and %Cl within ±0.3% of theoretical values .
Advanced Research Questions
Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. For example, in a structurally similar compound (C₁₄H₁₈ClN₅O₂S):
- Unit Cell Parameters : Triclinic system (a = 5.2840 Å, b = 11.0323 Å, c = 14.902 Å; α = 107.318°, β = 91.590°, γ = 99.528°) .
- Packing Analysis : Weak C–H⋯Cl hydrogen bonds (2.8–3.0 Å) stabilize the lattice, affecting solubility and melting point .
- Disorder Modeling : Statistically disordered ethyl groups (occupancy ratio 0.6:0.4) require refinement with constraints (Uiso(H) = 1.2–1.5Ueq(C)) .
Q. What analytical strategies resolve contradictions in reaction outcomes when synthesizing this compound derivatives?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of water/acetonitrile (0.1% TFA) to detect byproducts.
- Kinetic Studies : Monitor reaction progress via time-resolved FT-IR to identify intermediates (e.g., transient formation of a chlorinated enol ether).
- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity in cyclopentyl substitution. For example, the Gibbs free energy difference (<2 kcal/mol) between ortho and para positions explains mixed products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
